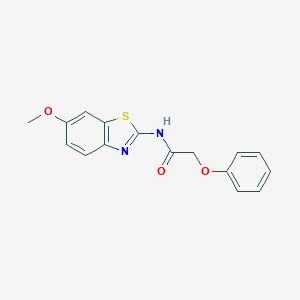

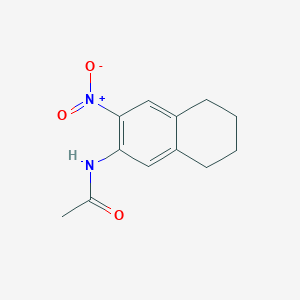

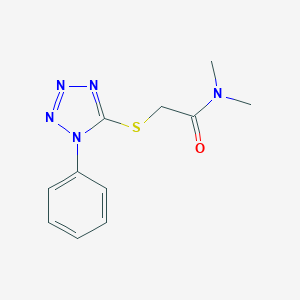

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to a thiazole ring . They are known for their wide range of biological activities and applications in organic synthesis .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves ring closure reactions, employing strategies that ensure the formation of the benzothiazole core with desired substituents . For instance, the synthesis of similar compounds has demonstrated the use of ring opening followed by ring closure reactions, utilizing starting materials like oxo-compounds and amino compounds to afford novel derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often established through spectral data and quantum chemical calculations. Techniques such as NMR and IR spectroscopy, alongside Density Functional Theory (DFT) calculations, play crucial roles in elucidating the compound’s structure, including bond lengths, angles, and electronic properties .Chemical Reactions Analysis

Benzothiazole compounds participate in a variety of chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties. These reactions can include nucleophilic substitution, condensation with aldehydes, and cyclization reactions, which are pivotal for the functionalization of the benzothiazole core and the introduction of various substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined .Applications De Recherche Scientifique

Antimicrobial Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been investigated for its antimicrobial potential. Researchers have evaluated its efficacy against bacterial and fungal strains. The synthesized compound demonstrated potent antimicrobial activity, surpassing reference compounds .

Anticancer Properties

In vitro studies explored the compound’s impact on human cancer cell lines, including A549, K562, and MDA-MB-231. The results from MTT assays revealed promising anticancer activity. This suggests that N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide could be a valuable candidate for further investigation in cancer therapy .

Molecular Docking Studies

Computational modeling using molecular docking techniques revealed potential interactions between the synthesized compound and specific receptors. Understanding these interactions can guide drug design and optimization .

Heterocyclic Chemistry Applications

The compound’s benzothiazole moiety places it within the realm of heterocyclic chemistry. Such compounds find applications in various fields, including pharmaceuticals, organic light-emitting diodes (OLEDs), supercapacitors, sensors, and molecular switches .

Colorimetric Anion Sensing

A related Schiff base compound derived from N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been studied for its colorimetric anion sensing capabilities. These applications are relevant in detecting specific ions or molecules in solution .

Hybrid Materials for Breast Cancer Treatment

Benzothiazole-phthalimide hybrids, which share structural features with our compound, have been explored as potential anti-breast cancer agents. These hybrids exhibit promising biological activity and warrant further investigation .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-20-12-7-8-13-14(9-12)22-16(17-13)18-15(19)10-21-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEKJIUJHCPBDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methyl-3-(3,4,5-trimethoxybenzoyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B358460.png)

![5-chloro-3-[(4-methylphenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B358461.png)

![4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid](/img/structure/B358469.png)